molecular formula C13H22N2O B7844181 N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B7844181
M. Wt: 222.33 g/mol
InChI Key: ZWTDOIYOQSVEAI-UHFFFAOYSA-N
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Description

N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine is an ethylenediamine derivative featuring a branched alkyl (isopropyl) and an aromatic (2-methoxy-benzyl) substituent on one nitrogen atom. Its molecular formula is C₁₃H₂₂N₂O, with a molecular weight of 222.3 g/mol. The 2-methoxy-benzyl group introduces electron-donating properties, while the isopropyl group contributes steric bulk. This compound is primarily used as a synthetic intermediate in medicinal and materials chemistry, though direct applications are understudied in the literature .

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(2)15(9-8-14)10-12-6-4-5-7-13(12)16-3/h4-7,11H,8-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTDOIYOQSVEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of isopropylamine with 2-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key analogs differ in substituents on the benzyl ring or nitrogen atom, altering electronic and steric profiles:

Table 1: Structural and Electronic Comparison
Compound Name Benzyl Substituent Nitrogen Substituent Molecular Formula Key Properties
N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine 2-methoxy (electron-donating) Isopropyl (bulky) C₁₃H₂₂N₂O Moderate lipophilicity (ClogP ≈ 2.5), potential H-bonding via methoxy
N¹-Isopropyl-N¹-(4-nitro-benzyl)-ethane-1,2-diamine 4-nitro (electron-withdrawing) Isopropyl C₁₂H₁₉N₃O₂ Higher reactivity in electrophilic substitutions; nitro group may enhance acidity (pKa reduction)
N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine 2-methyl (electron-neutral) Isopropyl C₁₃H₂₂N₂ Increased lipophilicity (ClogP ≈ 3.0); steric hindrance limits metal coordination
N¹-Cyclopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine 2-methoxy Cyclopropyl (rigid, small) C₁₂H₁₈N₂O Enhanced conformational rigidity; potential for improved pharmacokinetics
N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 4-methoxy (para-substituted) Methyl (small) C₁₁H₁₈N₂O Reduced steric bulk; altered electronic distribution vs. ortho-substituted analogs

Key Observations :

  • Electron-donating groups (e.g., 2-methoxy) enhance solubility in polar solvents and participation in hydrogen bonding.
  • Nitro groups (e.g., 4-nitro analog) increase electrophilicity, making the compound more reactive in cross-coupling reactions .
  • Steric bulk from isopropyl or cyclopropyl groups influences molecular recognition in biological systems or catalytic processes.

Biological Activity

N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an isopropyl group and a methoxy-benzyl moiety attached to an ethane-1,2-diamine backbone, which may influence its solubility and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C13H22N2O
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 1181606-78-9

Biological Activity Overview

Research indicates that N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections.
  • Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
  • Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing, with some evidence suggesting it may help in mitigating neurodegenerative processes.

The exact mechanisms by which N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interaction with Enzymes : The compound might inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine against various bacterial strains.
    • Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
  • Neuroprotection Research :
    • In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents.
    • This suggests a protective role against conditions like Alzheimer’s disease.
  • Antioxidant Activity Assessment :
    • The compound was tested using DPPH and ABTS assays to evaluate its radical scavenging ability.
    • Findings showed that it exhibited moderate antioxidant activity, comparable to known antioxidants.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamineC12H20N2ODimethyl substitution; altered biological activity
N-(4-Methoxyphenyl)ethane-1,2-diamineC9H14N2OLacks isopropyl group; simpler structure
(E,E)-N,N'-Bis-(4-methoxy-benzyl-idene)cyclohexane-1,2-diamineC16H20N2O2Cyclohexane ring; distinct properties due to ring strain

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